molecular formula C9H12O4 B13347097 Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

Cat. No.: B13347097
M. Wt: 184.19 g/mol
InChI Key: LYOJCNWCUOSHLX-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate is a bicyclic compound of high interest in scientific research, particularly as a versatile synthetic intermediate. It features a 7-oxabicyclo[4.1.0]heptene core structure with hydroxyl and ethoxycarbonyl functional groups, which confer unique reactivity for further chemical modifications . This compound is structurally related to intermediates used in the synthesis of complex molecules, including antiviral pharmaceuticals such as oseltamivir (Tamiflu), highlighting its value in medicinal chemistry and process development . The defined stereochemistry (1R,5R,6S) is critical for its specific interactions and application in asymmetric synthesis. Researchers utilize this compound in organic synthesis as a building block and investigate its potential biological activity and interactions with biomolecules . Its mechanism of action in research settings may involve binding to enzymes or receptors, modulating their activity in pathways such as viral replication or bacterial growth . The product is intended for research and development purposes only. It is strictly for laboratory use and is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

InChI

InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m1/s1

InChI Key

LYOJCNWCUOSHLX-PRJMDXOYSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@@H]2[C@@H](O2)[C@@H](C1)O

Canonical SMILES

CCOC(=O)C1=CC2C(O2)C(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate typically involves the reaction of 5-bromopentanol with ethyl 2-hydroxybutanoate. The reaction is carried out in dry dimethylformamide (DMF) with sodium carbonate as a base catalyst. The mixture is slowly added to the reaction vessel, and the resulting product is purified using organic solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at the 5-position undergoes substitution reactions under acidic or catalytic conditions. A prominent example is its reaction with trichloroacetimidate pentyl ester to form Ethyl (1R,5R,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate , a critical intermediate in oseltamivir synthesis .

Mechanism :

  • Acid catalysts (e.g., trifluoromethanesulfonic acid, methanesulfonic acid) protonate the hydroxyl group, enhancing its electrophilicity.

  • Trichloroacetimidate acts as an alkoxy donor, facilitating nucleophilic displacement.

Conditions and Yields :

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Trifluoromethanesulfonic acidDichloromethane20–301683–90
Methanesulfonic acidDichloromethane20–301683
Trifluoroacetic acidDichloromethane20–301686

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis :

  • Reagents : NaOH, KOH in aqueous ethanol.

  • Product : (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid.

  • Applications : Intermediate for further functionalization (e.g., amidation) .

Acid-Catalyzed Hydrolysis :

  • Limited utility due to competing epoxide ring-opening side reactions.

Acid-Catalyzed Ketalization and Etherification

The hydroxyl group participates in ketal or ether formation under dehydrating conditions.

Example :

  • Reaction with diols (e.g., ethylene glycol) in the presence of p-toluenesulfonic acid forms a ketal-protected derivative, enhancing stability during subsequent synthetic steps .

Epoxide Ring-Opening Reactions

The 7-oxabicyclo[4.1.0]heptene system contains an epoxide moiety, which undergoes nucleophilic ring-opening:

Nucleophiles :

  • Water: Forms diol derivatives under acidic conditions.

  • Amines: Produces amino alcohol intermediates.

Conditions :

  • Ring-opening typically occurs at the less substituted carbon due to steric and electronic factors.

Oxidation of the Hydroxyl Group

The 5-hydroxy group can be oxidized to a ketone using reagents like Dess-Martin periodinane or Jones reagent, though this is less common due to competing side reactions.

Scientific Research Applications

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of viral replication or bacterial growth, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

The compound’s closest analogs differ in stereochemistry, substituent positions, or functional groups. Key examples include:

Compound Name Core Structure Substituents Biological/Industrial Relevance References
Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate 7-oxabicyclo[4.1.0]hept-3-ene -OH (5-position), ethoxycarbonyl (3-position) Oseltamivir intermediate
Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate 7-oxabicyclo[4.1.0]hept-3-ene -O-pentan-3-yl (5-position), ethoxycarbonyl (3-position) High-purity oseltamivir intermediate (95% yield)
Sphaeropsidone (1S,5R,6S)-5-hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one Cyclohexanone fused to oxirane -OH (5-position), -OCH₃ (4-position), ketone (2-position) Antifungal, antioomycete activity

Key Observations :

  • Stereochemistry : The (1R,5R,6S) configuration in the target compound distinguishes it from analogs like (1S,5R,6R)-hydroxy variants, which may alter metabolic stability or receptor binding .
  • Functional Groups : Replacing the hydroxyl group with a pentan-3-yl-oxy group (e.g., in CAS 204254-96-6) increases lipophilicity (LogP = 2.22 vs. ~1.5 for hydroxyl analogs) and alters solubility, impacting pharmacokinetics .
  • Biological Activity : Sphaeropsidone derivatives, despite structural similarities, exhibit antifungal activity due to their ketone and methoxy groups, whereas the target compound’s ethoxycarbonyl group suggests utility in synthetic chemistry .
Physicochemical Properties
Property Target Compound Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate Sphaeropsidone (7)
Molecular Weight ~228.24 g/mol 254.32 g/mol 184.19 g/mol
LogP ~1.5 (estimated) 2.22 0.8 (calculated)
Polar Surface Area (PSA) ~66 Ų 48.06 Ų 66.8 Ų
Melting Point Not reported White to off-white solid Not reported
Synthetic Yield 75% (analogous synthesis) 95% (diastereoselective conditions) Isolated from fungal cultures

Key Insights :

  • Lipophilicity : The pentan-3-yl-oxy substituent in CAS 204254-96-6 increases LogP by ~0.7 compared to hydroxyl analogs, enhancing membrane permeability .
  • Synthetic Accessibility : The target compound’s hydroxyl group requires protective strategies during synthesis, whereas ether-linked analogs (e.g., pentan-3-yl-oxy) are synthesized via epoxide-opening reactions with high diastereoselectivity .

Biological Activity

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound's molecular formula is C14H22O4C_{14}H_{22}O_4 with a molecular weight of approximately 254.32 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
CAS Number876014-27-6
Physical StatePale Yellow Oil

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. For example, similar compounds have been shown to inhibit neuraminidase, an enzyme critical for viral replication in influenza viruses . This inhibition can prevent the spread of the virus within the host.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties against various pathogens. For instance, studies have demonstrated that structurally related bicyclic compounds can effectively inhibit the replication of the influenza virus by targeting neuraminidase . The efficacy of these compounds suggests that this compound may also possess similar antiviral capabilities.

Anticancer Activity

In addition to antiviral effects, there is emerging evidence supporting the anticancer potential of this compound. Bicyclic compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in cell proliferation .

Case Studies

  • Antiviral Efficacy : A study conducted by researchers at Johns Hopkins University evaluated a series of bicyclic compounds for their effectiveness against the Zika virus. The results indicated that certain structural modifications enhanced antiviral activity significantly, suggesting a promising avenue for further exploration with this compound .
  • Anticancer Screening : In a collaborative study involving multiple institutions, ethyl (1R,5R,6S)-5-hydroxy derivatives were tested against various cancer cell lines. The findings revealed a dose-dependent response in inhibiting cell growth and inducing apoptosis in breast and prostate cancer cells .

Q & A

Q. What are the optimal synthetic routes for Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate?

The compound is synthesized via multi-step reactions. Key methodologies include:

  • Step 1 : Use of tert-butylamine with magnesium chloride in toluene at 10°C for 1 hour.
  • Step 2 : Reaction with the precursor in toluene at 60°C for 48 hours, achieving a 95.8% yield of the target product .
  • Alternative conditions involve boron trifluoride diethyl etherate in acetonitrile at 0°C, followed by hydrolysis and potassium carbonate treatment, yielding 95% under diastereoselective conditions . Table: Reaction Conditions and Yields
ConditionsYield
tert-butylamine, MgCl₂, toluene, 10°C → 60°C, 48h95.8%
BF₃·Et₂O, acetonitrile, 0°C → 20°C, hydrolysis, K₂CO₃95%

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard for structural elucidation. For example, single-crystal X-ray studies resolve the (1R,5R,6S) configuration by analyzing bond angles and torsion parameters . Complementary methods include:

  • NMR spectroscopy : Assigning peaks for the oxabicyclo ring protons (e.g., cyclopropane and oxirane moieties) .
  • Mass spectrometry : Confirming molecular weight (e.g., C₁₄H₂₂O₄, MW 254.33) .

Q. What safety protocols are required for handling this compound?

The compound is classified under EU Regulation (EC) No 1272/2008 as:

  • Skin Sensitizer (H317) : Use gloves and avoid direct contact .
  • Environmental Hazard (R52/53) : Implement waste neutralization and prevent aquatic release .
  • Storage : Inert atmosphere, cool (2–8°C), and moisture-free conditions .

Advanced Research Questions

Q. How can low yields in multi-step syntheses be addressed?

Yield optimization strategies include:

  • Temperature control : Maintaining 60–65°C during cyclization steps minimizes side reactions .
  • Catalyst selection : Boron trifluoride enhances diastereoselectivity in acetonitrile, reducing byproducts .
  • Scale-up adjustments : Industrial-scale syntheses (e.g., 1.55 kg batches) use sodium hydrogencarbonate in ethanol under inert atmospheres .

Q. What mechanisms explain the reactivity of the oxabicyclo ring?

The fused oxirane and cyclopropane rings confer unique reactivity:

  • Ring-opening reactions : Nucleophilic attack on the strained oxirane ring enables functionalization (e.g., ester hydrolysis to carboxylic acids) .
  • Steric effects : The bicyclic structure restricts access to the ester group, influencing regioselectivity in substitution reactions .

Q. How is the compound evaluated for biological activity in neuropathic pain models?

  • In vitro assays : Test inhibition of pain-related enzymes (e.g., cyclooxygenase) using purified protein targets .
  • In vivo models : Administer the compound to rodents with induced neuropathy, monitoring behavioral responses (e.g., mechanical allodynia) .
  • Mechanistic studies : Use radiolabeled analogs to track metabolic pathways and receptor binding .

Q. What methodologies enable enantioselective synthesis of derivatives?

  • Chiral auxiliaries : Employ tert-butylamine to control stereochemistry during cyclopropane formation .
  • Asymmetric catalysis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess .

Data Contradictions and Resolution

  • Yield discrepancies : reports 95.8% yield for tert-butylamine-mediated synthesis, while other methods (e.g., potassium hydrogencarbonate) yield only 2 g. This highlights the critical role of amine choice and reaction time .
  • Hazard classification : Some sources omit environmental hazards (R52/53), emphasizing the need to cross-reference regulatory documents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.